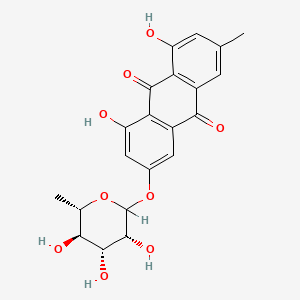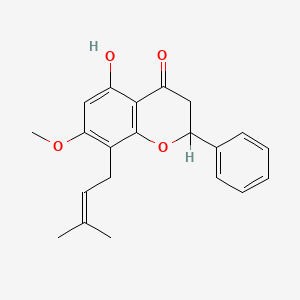
Tephrinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tephrinone is a member of flavanones.
Tephrinone is a natural product found in Tephrosia calophylla, Tephrosia polyphylla, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
1. Tetrandrine and Related Compounds: Therapeutic Potential
Tetrandrine, a bis-benzylisoquinoline alkaloid, has been identified as an active ingredient in traditional Chinese medicinal herbs. It has demonstrated potential in treating conditions like hypertension and arrhythmic disorders due to its antihypertensive action, which is presumably due to its vasodilatory properties. Additionally, it shows promise in the treatment of lung silicosis, liver cirrhosis, and rheumatoid arthritis owing to its anti-inflammatory and anti-fibrogenic actions (Kwan & Achike, 2002).
2. Tetrandrine in Neuroprotection and Neurodegeneration
Tetrandrine (TET) has been observed to suppress microglial activation and inhibit the production of inflammatory markers like IL1β and TNFα by regulating the NF-kB and ERK signaling pathways. This suggests its potential as a therapeutic agent in neurodegenerative diseases like glaucoma (Dang et al., 2014).
3. Tetrandrine in Cancer Research
Tetrandrine has shown significant anticancer activity. A study indicated that it suppressed adhesion, migration, and invasion of human colon cancer SW620 cells. This was achieved by inhibiting nuclear factor-κB and matrix metalloproteinase signaling pathways, positioning TET as a potential anti-metastasis agent for future cancer treatments (Juan et al., 2018).
4. Tetrandrine in Drug Delivery Systems
Innovative drug delivery systems utilizing tetrandrine have been developed to improve its oral bioavailability. For example, a study focused on tetrandrine-phospholipid complex loaded lipid nanocapsules as potential oral carriers. This approach significantly enhanced the bioavailability of tetrandrine, indicating a promising route for oral drug delivery of moderately lipophilic drugs (Zhao et al., 2013).
5. Tetrandrine in Cardiovascular Health
Tetrandrine's effect on cardiovascular tissues, such as inhibiting Ca2+ currents and interacting with alpha-adrenergic and muscarinic receptors, suggests its role in blood pressure modulation. It has been observed to inhibit processes in adrenal glands that are involved in blood pressure regulation, adding to its potential as an antihypertensive agent (Kwan & Achike, 2002).
Eigenschaften
IUPAC Name |
5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISHDQWTPMJBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996747 |
Source


|
| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tephrinone | |
CAS RN |
75291-75-7 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075291757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


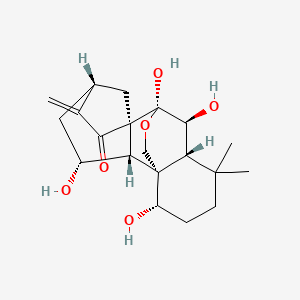
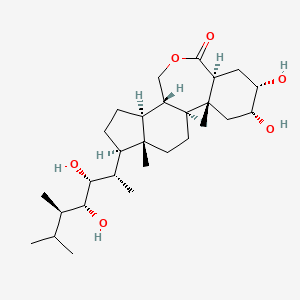

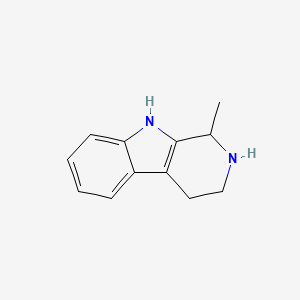
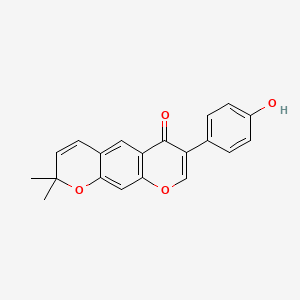
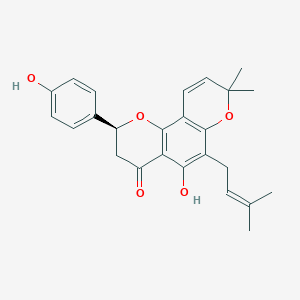
![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)
